Lipophilicity Differentiation: XLogP3 Δ = +0.7 vs. Linear Propanenitrile Isomer
The target compound (PubChem CID 130496575) has a computed XLogP3-AA of 0.6, compared to –0.1 for its linear isomer 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile (PubChem CID 62679632) [1][2]. A 0.7 log-unit increase in predicted logP translates to a roughly 5-fold greater partition into octanol, suggesting enhanced passive membrane permeability. For reference, the des-amino, des-methyl analog (3-(1H-pyrazol-1-yl)propanenitrile, CID 7023134) has an XLogP3 of –0.8, placing the target compound 1.4 log units higher [3]. The trifluoromethyl-substituted analog (CID 19616527) reaches XLogP3 = 1.2, but lacks the amino hydrogen-bond donor [4].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 (PubChem CID 130496575) |
| Comparator Or Baseline | Linear isomer: XLogP3 = –0.1 (CID 62679632); Unsubstituted parent: XLogP3 = –0.8 (CID 7023134); CF₃ analog: XLogP3 = 1.2 (CID 19616527) |
| Quantified Difference | Δ = +0.7 vs. linear isomer; Δ = +1.4 vs. unsubstituted parent; Δ = –0.6 vs. CF₃ analog |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem); identical computational method across all compounds |
Why This Matters
For medicinal chemistry teams optimizing CNS penetration or membrane permeability, a 0.7 log-unit lipophilicity gain without increasing molecular weight (both are 150.18 Da) represents a significant advantage for lead optimization and scaffold selection.
- [1] PubChem CID 130496575, XLogP3-AA = 0.6, National Center for Biotechnology Information, 2025. View Source
- [2] PubChem CID 62679632, XLogP3-AA = –0.1, National Center for Biotechnology Information, 2025. View Source
- [3] PubChem CID 7023134, XLogP3 = –0.8, National Center for Biotechnology Information, 2025. View Source
- [4] PubChem CID 19616527, XLogP3-AA = 1.2, 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile, National Center for Biotechnology Information, 2025. View Source
